molecular formula C14H20N2O3 B7455425 N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide

Cat. No. B7455425
M. Wt: 264.32 g/mol
InChI Key: CVJCEJVXNOEVTO-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention in the scientific research community due to its potential therapeutic benefits and mechanism of action.

Mechanism of Action

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of mutated EGFR tyrosine kinase, which is known to be a key driver of NSCLC. This compound binds to the ATP-binding pocket of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and proliferation. Moreover, N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to induce apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells.
Biochemical and Physiological Effects:
N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution in the body. This compound has a half-life of approximately 25 hours and is primarily metabolized by the liver. N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to have minimal toxicity and side effects, which makes it a promising candidate for the treatment of NSCLC.

Advantages and Limitations for Lab Experiments

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has several advantages for use in laboratory experiments. This compound is highly selective for mutated EGFR tyrosine kinase and has minimal off-target effects. Moreover, N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of NSCLC, which makes it a valuable tool for studying the molecular mechanisms underlying the development and progression of this disease.
However, there are also some limitations associated with the use of N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide in laboratory experiments. This compound is relatively expensive and may not be readily available to all researchers. Moreover, the use of N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide in cell culture experiments may not fully recapitulate the complex microenvironment of tumors in vivo.

Future Directions

There are several future directions for research on N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in the treatment of NSCLC. Moreover, further studies are needed to better understand the molecular mechanisms underlying the development of resistance to N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide and to identify strategies to overcome this resistance. Additionally, the potential use of N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide in other types of cancer, such as breast cancer and colorectal cancer, warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide involves a multi-step process that includes the reaction of furan-2-carboxylic acid with azepan-1-amine, followed by the reaction of the resulting amide with 3-bromoacryloyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to obtain N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide in high yield and purity.

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of NSCLC. Several preclinical and clinical studies have demonstrated that N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide is highly effective in inhibiting the growth and proliferation of EGFR-mutant NSCLC cells, which are known to be resistant to first-generation and second-generation EGFR TKIs. Moreover, N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide has also shown promising results in the treatment of brain metastases, which are a common complication of NSCLC.

properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(16-9-3-1-2-4-10-16)7-8-15-14(18)12-6-5-11-19-12/h5-6,11H,1-4,7-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJCEJVXNOEVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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